MMV03

PfPKG Kinase Inhibition Enzymatic Assay

MMV03 (MMV030084) is the definitive PfPKG probe for multi-stage malaria studies. Unlike other antimalarials, it inhibits liver-stage invasion (IC50 199 nM), blood-stage schizont egress (IC50 ~120 nM), and transmission (IC50 141 nM). Its unique resistance profile (no direct PfPKG mutations) makes it essential for studying non-canonical resistance pathways. Ensure your research uses the validated standard.

Molecular Formula C19H14N4OS
Molecular Weight 346.4 g/mol
Cat. No. B10802231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMMV03
Molecular FormulaC19H14N4OS
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C(=O)NC4=CN=CC=C4
InChIInChI=1S/C19H14N4OS/c24-19(21-14-6-4-10-20-12-14)16-13-23(15-7-2-1-3-8-15)22-18(16)17-9-5-11-25-17/h1-13H,(H,21,24)
InChIKeyXBEBONAQLXUAGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MMV03 (MMV030084) Procurement Guide: A Trisubstituted Imidazole PfPKG Inhibitor for Multi-Stage Antimalarial Research


MMV03 (also known as MMV030084, TCMDC-140369) is a synthetic, trisubstituted imidazole compound characterized by its potent and selective inhibition of the Plasmodium falciparum cGMP-dependent protein kinase (PfPKG) [1]. It is recognized for its nanomolar-level inhibitory activity across the multiple, critical stages of the malaria parasite's lifecycle, including liver-stage invasion, asexual blood-stage replication, and transmission (gametocyte exflagellation) [2]. This multi-stage activity profile makes it a critical chemical probe for exploring PfPKG biology and validating it as a therapeutic target for both treatment and prophylaxis.

Why MMV03's Multi-Stage and Resistance-Refractory Profile Cannot Be Assumed in Other Antimalarials


General substitution with other antimalarials or even other PfPKG inhibitors is highly inadvisable for research programs targeting the parasite's entire lifecycle. Many antimalarials are effective against only the asexual blood stage, lacking the prophylactic (liver-stage) or transmission-blocking (gametocyte) activity that defines MMV03's utility [1]. Even within the class of PfPKG inhibitors, critical differences in potency, resistance mechanisms, and in vitro efficacy across strains and lifecycle stages exist. For instance, while some analogs like TCMDC-141334 also target PfPKG, they exhibit different resistance profiles and induction of target-site mutations under selective pressure, which is not observed with MMV03 [2]. The precise, validated, and quantifiable multi-stage performance of MMV03, as detailed in the evidence below, is not interchangeable and forms the basis for its specific selection as a research tool.

MMV03 Quantitative Differentiation Evidence: PfPKG Inhibition, Multi-Stage Potency, and Resistance Profile


Unmatched Recombinant PfPKG Inhibition Potency vs. In-Class Comparators

MMV03 demonstrates a sub-nanomolar IC50 in recombinant PfPKG kinase assays, making it significantly more potent at the molecular target level than the comparator PfPKG inhibitor TCMDC-124602 and other compounds in the trisubstituted imidazole class. This direct comparison of biochemical target engagement is a primary differentiator for research aimed at maximal target inhibition [1][2].

PfPKG Kinase Inhibition Enzymatic Assay Target Engagement

Potent and Uniform Activity Against Drug-Sensitive and Multidrug-Resistant Blood-Stage Parasites

In a 72-hour growth inhibition assay against synchronized asexual blood-stage (ABS) schizonts, MMV03 exhibits equipotent activity against both a drug-sensitive strain (3D7-A10) and a multidrug-resistant strain (Dd2-B2). This lack of cross-resistance is a critical differentiator from antimalarials that show reduced efficacy against resistant strains [1].

Drug Resistance Asexual Blood Stage P. falciparum Schizont

Validated Activity Across All Major Lifecycle Stages: Liver, Blood, and Transmission

MMV03's differentiation is defined by its proven, quantifiable multi-stage inhibitory profile, a feature not common to all antimalarials. It has demonstrated validated, potent activity in three distinct lifecycle assays: inhibition of hepatocyte invasion (liver-stage), schizont egress (blood-stage), and male gamete exflagellation (transmission-stage) [1]. This comprehensive profile positions it as a unique tool for studying PfPKG's role across the entire parasite lifecycle.

Multi-stage Activity Prophylaxis Transmission Blocking Lifecycle

A Resistance-Refractory Target Profile: MMV03 Does Not Select for Direct Target Mutations

In in vitro resistance selection studies, MMV03 exhibits a unique and advantageous profile compared to other PfPKG inhibitors like TCMDC-141334 and TCMDC-140674. Prolonged exposure to MMV03 does not select for mutations in the PfPKG target gene itself. Instead, low-level resistance is mediated by an indirect mechanism involving the TKL3 kinase, resulting in only a modest 2.9-fold shift in EC50 [1][2]. In contrast, resistance to TCMDC-141334 and TCMDC-140674 is driven by direct mutations in the PfPKG gatekeeper residue (T618I) [2][3].

Resistance Mechanism Target Mutation PfPKG TKL3

Optimal Research Applications for MMV03 Based on Validated Multi-Stage PfPKG Inhibition


Target Validation and Chemical Biology of PfPKG Across the Parasite Lifecycle

MMV03 is the optimal chemical probe for definitively studying the role of PfPKG in malaria. Its potent, sub-nanomolar target engagement [1] and robust, quantifiable inhibition of liver-stage invasion (IC50 199 nM), blood-stage schizont egress (IC50 ~120 nM), and transmission-stage exflagellation (IC50 141 nM) [2] allow researchers to dissect PfPKG-dependent pathways in a single experimental system. This eliminates the confounding variable of using different compounds with off-target effects for different stages.

Investigating Drug Resistance Mechanisms and Fitness Costs

MMV03 is a critical tool for researchers studying the evolution of antimalarial resistance. Its unique property of not selecting for direct PfPKG mutations, instead relying on indirect resistance through TKL3 with a modest 2.9-fold EC50 shift [1][3], makes it ideal for investigating non-canonical resistance pathways. This contrasts sharply with other PfPKG inhibitors (e.g., TCMDC-141334) that induce direct target-site mutations [4], providing a powerful comparative system to study the genetic and functional basis of drug resistance.

Screening for Transmission-Blocking and Prophylactic Candidates

Given its validated dual activity against liver-stage (IC50 199 nM) and transmission-stage (male gamete exflagellation IC50 141 nM) parasites [2], MMV03 serves as an essential positive control in high-throughput screening campaigns aimed at identifying new compounds with prophylactic or transmission-blocking properties. Its well-characterized multi-stage potency provides a reliable benchmark for evaluating the efficacy and selectivity of new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for MMV03

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.